molecular formula C29H30N4O5S B2546604 4-{[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide CAS No. 1115323-73-3

4-{[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide

Cat. No.: B2546604
CAS No.: 1115323-73-3
M. Wt: 546.64
InChI Key: UBUUGNAUCFGLDI-UHFFFAOYSA-N
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Description

4-{[2-({[(3,5-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core. This core is substituted at the 3-position with a benzamide group (N-propyl) and at the 2-position with a sulfanyl-linked carbamoylmethyl group bearing a 3,5-dimethoxyphenyl moiety. The 3,5-dimethoxy substitution on the phenyl ring may enhance lipophilicity and receptor binding, while the propyl chain in the benzamide group could influence metabolic stability .

Properties

IUPAC Name

4-[[2-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5S/c1-4-13-30-27(35)20-11-9-19(10-12-20)17-33-28(36)24-7-5-6-8-25(24)32-29(33)39-18-26(34)31-21-14-22(37-2)16-23(15-21)38-3/h5-12,14-16H,4,13,17-18H2,1-3H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUUGNAUCFGLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the reaction of the quinazolinone intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol reagent, such as thiourea, under mild conditions.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with N-propylbenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinazolinone core is known for its biological activity, making it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Pharmacology: It can be used in the study of receptor binding and enzyme inhibition due to its complex structure.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[2-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the benzamide moiety may interact with receptor proteins, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs, based on synthetic methodologies, physicochemical properties, and biological activities.

Key Analogues :

4-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzenesulfonamide (Compound 2, ) Structure: Lacks the 3,5-dimethoxyphenylcarbamoyl and N-propylbenzamide groups. Synthesis: Prepared via cyclization of 2-amino-N-(4-sulfamoylphenyl)benzamide with CS₂ . Key Difference: Simpler substituents result in lower molecular weight (MW: 333.38 vs. ~550–600 estimated for the target compound).

Disubstituted Alkyl 4-(Substituted)-2,6-Dimethyl-1-((4-Oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylates (3a–h, ) Structure: Incorporate 1,4-dihydropyridine (DHP) moieties instead of the benzamide group. Synthesis: Formed via Mannich-type reactions between quinazolinone and DHP derivatives . Key Difference: DHP substitution enhances antiulcer activity compared to ranitidine, suggesting that hybrid structures (e.g., quinazolinone-DHP) may optimize efficacy .

Physicochemical Properties
Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 3,5-Dimethoxyphenyl, N-propylbenzamide ~550–600 (estimated) Not Reported Quinazolinone, sulfanyl, carbamoyl
4-(4-Oxo-2-thioxo-quinazolin-3-yl)benzenesulfonamide (2) Sulfamoylphenyl 333.38 Not Reported Quinazolinone, thioxo, sulfonamide
13a () 4-Methylphenylhydrazinylidene 357.38 288 Cyano, carbonyl, sulfamoyl
13b () 4-Methoxyphenylhydrazinylidene 373.38 274 Cyano, carbonyl, sulfamoyl
  • Observations: Methoxy substituents (e.g., 13b) lower melting points compared to methyl groups (13a), suggesting reduced crystallinity . The target compound’s 3,5-dimethoxy groups may improve solubility relative to non-polar substituents.

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